molecular formula C4H12N2O B3380796 1-(1-methylhydrazin-1-yl)propan-2-ol CAS No. 20570-10-9

1-(1-methylhydrazin-1-yl)propan-2-ol

Cat. No.: B3380796
CAS No.: 20570-10-9
M. Wt: 104.15 g/mol
InChI Key: FEYHGPPSQCQBPR-UHFFFAOYSA-N
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Description

1-(1-Methylhydrazin-1-yl)propan-2-ol is an organic compound with the molecular formula C4H12N2O. It is a hydrazine derivative and contains both an alcohol and a hydrazine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methylhydrazin-1-yl)propan-2-ol typically involves the reaction of 1-methylhydrazine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3NHNH2+CH2CHCH2OCH3NHNHCH2CH(OH)CH3\text{CH}_3\text{NHNH}_2 + \text{CH}_2\text{CHCH}_2\text{O} \rightarrow \text{CH}_3\text{NHNHCH}_2\text{CH(OH)CH}_3 CH3​NHNH2​+CH2​CHCH2​O→CH3​NHNHCH2​CH(OH)CH3​

Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylhydrazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Scientific Research Applications

1-(1-Methylhydrazin-1-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methylhydrazin-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The alcohol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

    Propan-2-ol (Isopropanol): A simple alcohol with similar structural features but lacks the hydrazine group.

    1-Methylhydrazine: A simpler hydrazine derivative without the alcohol group.

    2-Methylpropan-2-ol (tert-Butanol): Another alcohol with a different structural arrangement.

Properties

IUPAC Name

1-[amino(methyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c1-4(7)3-6(2)5/h4,7H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYHGPPSQCQBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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